
BPR1M97: A Technical Guide to its Dual Opioid
Receptor Agonism

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name: BPR1M97

Cat. No.: B1436885 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Abstract
BPR1M97 is a novel small molecule that functions as a dual agonist for the mu-opioid receptor

(MOP) and the nociceptin-orphanin FQ peptide (NOP) receptor.[1][2][3] This compound has

demonstrated potent antinociceptive (pain-relieving) effects in preclinical models, comparable

to or exceeding that of morphine, but with a significantly improved safety profile.[1][2] Notably,

BPR1M97 exhibits less respiratory and cardiovascular dysfunction, reduced gastrointestinal

side effects, and lower potential for withdrawal symptoms compared to traditional opioids. Its

mechanism of action is characterized by a unique "biased agonism," particularly at the NOP

receptor, which is thought to contribute to its favorable therapeutic window. This document

provides an in-depth overview of the mechanism of action of BPR1M97, supported by

quantitative data, descriptions of experimental methodologies, and visual diagrams of its

signaling pathways.

Core Mechanism of Action: Dual Agonism at MOP
and NOP Receptors
BPR1M97 exerts its pharmacological effects by simultaneously targeting two key receptors in

the opioid system:
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Mu-Opioid Receptor (MOP): BPR1M97 acts as a full agonist at the MOP receptor. Activation

of MOP is the primary mechanism for the analgesic effects of classical opioids like morphine.

This interaction is responsible for the potent pain relief observed with BPR1M97.

Nociceptin-Orphanin FQ Peptide (NOP) Receptor: BPR1M97 is also an agonist at the NOP

receptor. The NOP receptor system is involved in a wide range of physiological processes,

including pain modulation, and its activation can produce analgesia with a reduced side-

effect profile compared to MOP activation.

The key to BPR1M97's improved safety profile lies in its "G protein-biased agonism" at the

NOP receptor. Opioid receptors can signal through two main intracellular pathways: the G

protein pathway, which is primarily associated with analgesia, and the β-arrestin pathway,

which is linked to adverse effects like respiratory depression and tolerance. BPR1M97
preferentially activates the G protein pathway at the NOP receptor, while having a more

balanced or slightly G protein-biased profile at the MOP receptor. This biased signaling is a

critical aspect of its mechanism, contributing to its potent analgesic effects with a reduction in

typical opioid-related side effects.

Quantitative Data
The following tables summarize the key quantitative metrics that define the interaction of

BPR1M97 with its target receptors and its in vivo efficacy.

Table 1: Receptor Binding Affinity and In Vitro Potency
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Parameter Receptor Value Species Notes

Ki (Inhibition

Constant)
MOP 1.8 nM Not Specified

Measures the

binding affinity of

BPR1M97 to the

receptor. A lower

Ki indicates

higher affinity.

NOP 4.2 nM Not Specified

EC50 (cAMP

Production)
MOP

Lower than

Morphine

Human (HEK-

MOP cells)

Measures the

concentration of

BPR1M97

required to

achieve 50% of

its maximal effect

in reducing

cAMP levels.

Table 2: In Vivo Efficacy

Parameter Model Value Species Notes

ED50 (Effective

Dose, 50%)

Thermal-

Stimulated Pain

127.1 ± 34.65

µg/kg
Mouse

Measures the

dose of

BPR1M97

required to

produce an

antinociceptive

effect in 50% of

the tested

animals.

Signaling Pathways
The following diagrams illustrate the signaling cascades initiated by BPR1M97 at the MOP and

NOP receptors.
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Caption: BPR1M97 signaling pathway at the Mu-Opioid Receptor (MOP).
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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